molecular formula C12H18N2 B1451718 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline CAS No. 1018565-55-3

2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

Cat. No. B1451718
M. Wt: 190.28 g/mol
InChI Key: QKXXPDZHWSZSBB-UHFFFAOYSA-N
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Description

“2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline” is a chemical compound with the molecular formula C12H18N2 . It has a molecular weight of 190.28 .


Molecular Structure Analysis

The InChI code for “2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline” is 1S/C12H18N2/c1-10-4-5-11(8-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline” include a molecular weight of 190.28 . Other specific properties like boiling point and storage conditions are not provided in the search results.

Scientific Research Applications

Crystal Structure and Molecular Interaction Studies

Studies involving compounds structurally related to "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" emphasize the significance of understanding molecular interactions and crystal structures. For instance, Krishnan et al. (2021) investigated the crystal structure of a pyrrolidin-1-ylmethyl aniline derivative, highlighting the importance of N-H···O hydrogen bonds and C-H···π interactions in forming stable crystal structures (Krishnan et al., 2021). Such studies are fundamental in designing materials with desired physical and chemical properties.

Catalysis and Synthesis Applications

Research on metal complexes involving pyrrolidin-1-ylmethyl aniline derivatives demonstrates their potential in catalysis and synthetic applications. Thangavel et al. (2017) synthesized Ir(III) and Rh(III) amine compounds that showed catalytic activity in the transfer hydrogenation of aromatic ketones and aldehydes in water (Thangavel et al., 2017). Such findings suggest that "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" could potentially be utilized in developing new catalytic systems or as a ligand in metal complexes for various synthetic transformations.

Photophysics and Electroluminescence

Investigations into the photophysical properties of compounds related to "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" have shown potential applications in optoelectronic devices. Vezzu et al. (2010) explored the luminescent properties of cyclometalated platinum complexes, which could inform the development of materials for electroluminescence and organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

Anticorrosive Properties and Material Coatings

Alam et al. (2016) researched the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite on mild steel, suggesting that derivatives of pyrrolidin-1-ylmethyl aniline could contribute to the development of protective coatings for metals (Alam et al., 2016).

Future Directions

The future directions for “2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, and the design of new pyrrolidine compounds with different biological profiles . This work could guide medicinal chemists in the design of new drug candidates .

properties

IUPAC Name

2-methyl-5-(pyrrolidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-5-11(8-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXXPDZHWSZSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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